molecular formula C12H15ClO2 B1597033 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one CAS No. 24473-06-1

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one

Cat. No.: B1597033
CAS No.: 24473-06-1
M. Wt: 226.7 g/mol
InChI Key: WISVKXCNQOLCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to specific receptors or enzymes, leading to their activation or inhibition. For example, this compound can inhibit the activity of certain kinases, which play a crucial role in signal transduction pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to the formation of degradation products that may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the enhancement of cellular functions. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are often associated with the accumulation of reactive intermediates and the disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported into cells via organic anion transporters and distributed to various organelles, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the localization of this compound to the nucleus can affect gene expression and cellular responses to stress .

Properties

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISVKXCNQOLCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051906
Record name 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24473-06-1
Record name 1-(4-Chlorophenoxy)-3,3-dimethyl-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24473-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024473061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

226 g (1 mol) of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (obtained from sodium 4-chlorophenolate and α-bromopinacolone; in this respect, see German Patent Specification No. 2,201,063), together with 120 g (1.07 mols) of glycerol, 19 g (0.1 mol) of p-toluenesulphonic acid monohydrate and 30 ml of butanol, are dissolved in 1,000 ml of toluene, and the mixture is heated under reflux for 16 hours in a water separator. After the mixture has been cooled, the toluene phase is washed with 4 times 250 ml of water, dried over magnesium sulphate, filtered, and evaporated down in vacuo. 186 g (65.4% of theory) of 2-(t-butyl)-2-(4-chlorophenoxymethyl)-4-hydroxymethyl-1,3-dioxolane of boiling point b.p.0.1 : 161° C.-163° C. are obtained by distillation.
Name
sodium 4-chlorophenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 12.8 g quantity of p-chlorophenol, 13.4 g of 1-chloro-3,3-dimethyl-2-butanone, 13.8 g of anhydrous potassium carbonate and 100 ml of acetonitrile were placed into a 200-ml egg plant type flask and refluxed for 8 hours. The resulting potassium chloride was filtered off from the reaction mixture, and the filtrate was concentrated in a vacuum to obtain crude crystals, which were recrystallized from n-hexane, giving 16.0 g of the above-identified desired compound, m.p. 62°-63° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

11.4 g (0.05 mole) of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol were added to a mixture of 14.7 g (0.05 mole) of potassium dichromate in 12.25 g of sulphuric acid and 73.5 g of water at 30° C., whereupon the temperature rose to about 45° C. The mixture was stirred overnight at room temperature and then extracted three times with ether. The combined organic phases were washed with sodium bicarbonate and water, dried over sodium sulphate and concentrated. 7.8 g (69% of theory) of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one of melting point 58° C. were obtained. ##STR25##
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
12.25 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Reactant of Route 6
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.